![molecular formula C23H29F3O6 B1673476 氟前列醇 CAS No. 54276-17-4](/img/structure/B1673476.png)
氟前列醇
描述
氟普罗斯坦是前列腺素F2α的合成类似物,前列腺素F2α是一种在动物和人类中发现的类激素脂类化合物。前列腺素在各种生物功能中起着至关重要的作用,包括炎症、血流和血栓形成。 氟普罗斯坦主要用于兽医学以管理生殖问题和诱导动物分娩 .
科学研究应用
Pharmacological Properties
Fluprostenol functions as a selective agonist for the prostaglandin F2α receptor (FP receptor), which is involved in several physiological processes. Its pharmacological actions include:
- Antiglaucoma Effects : Fluprostenol is utilized in ophthalmology to lower intraocular pressure in patients with open-angle glaucoma and ocular hypertension. It achieves this by enhancing aqueous humor outflow through the trabecular meshwork and uveoscleral pathways .
- Reproductive Health : The compound has been investigated for its role as a contraceptive and abortifacient, leveraging its ability to induce uterine contractions and facilitate luteolysis in the corpus luteum .
- Fibrosis Modulation : Research indicates that Fluprostenol can attenuate fibrotic responses in human trabecular meshwork cells by inhibiting connective tissue growth factor (CTGF) and enhancing matrix metalloproteinase-2 (MMP-2) activity, suggesting potential applications in treating conditions like glaucoma and fibrosis .
Clinical Applications
Fluprostenol has been explored in various clinical settings:
- Ocular Hypertension : As part of eye drop formulations, Fluprostenol is effective in managing elevated intraocular pressure, contributing to its status as a first-line treatment option for glaucoma .
- Endometriosis Management : Studies have shown that Fluprostenol can influence endometrial tissue dynamics, potentially offering therapeutic avenues for managing endometriosis through its effects on uterine contractility and angiogenesis .
- Cancer Research : In xenograft mouse models, Fluprostenol has been implicated in studies examining tumor growth dynamics and treatment responses. Its selective agonism at FP receptors may modulate tumor microenvironments, impacting cancer progression and treatment efficacy .
Table 1: Summary of Key Research Findings
作用机制
氟普罗斯坦通过与前列腺素受体(特别是 FP 受体)结合发挥作用。 这种结合激活了导致各种生理反应的信号级联反应,包括诱导分娩和调节眼压 . 所涉及的分子靶标主要是前列腺素受体,途径包括激活 G 蛋白偶联受体 .
生化分析
Biochemical Properties
Fluprostenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The synthesis of Fluprostenol involves a Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction . These interactions set the critical stereochemical configurations under mild conditions .
Cellular Effects
As a prostaglandin analog, it is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Fluprostenol exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . A key transformation in its synthesis is the copper (II)-catalyzed regioselective p-phenylbenzoylation of the secondary alcohol of diol .
Dosage Effects in Animal Models
The effects of Fluprostenol vary with different dosages in animal models. Studies on threshold effects, as well as any toxic or adverse effects at high doses, are currently being conducted .
Metabolic Pathways
Fluprostenol is involved in various metabolic pathways. It interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Subcellular Localization
The subcellular localization of Fluprostenol and its effects on activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles, are currently being investigated .
准备方法
氟普罗斯坦的合成涉及前列腺素的统一策略,从含有二氯的双环酮开始。该过程包括几个关键步骤:
巴耶尔-维立希单加氧酶催化的立体选择性氧化: 这一步实现了高对映体过量(99% ee)。
酮还原酶催化的非对映选择性还原: 这一步确保了高非对映选择性(87:13 至 99:1 dr)。
铜(II) 催化的区域选择性 p-苯基苯甲酰化: 这一步对于仲醇的区域选择性转化至关重要.
化学反应分析
氟普罗斯坦经历了各种化学反应,包括:
氧化: 巴耶尔-维立希氧化是其合成的关键步骤。
还原: 烯酮的非对映选择性还原是另一个关键反应。
这些反应中常用的试剂包括巴耶尔-维立希单加氧酶、酮还原酶和铜(II) 催化剂。 形成的主要产物是导致最终氟普罗斯坦化合物的中间体 .
相似化合物的比较
氟普罗斯坦与其他前列腺素类似物(如克罗普罗斯坦、比马前列素和特拉前列素)类似。 它在兽医学中的特定应用及其在合成中的高立体选择性方面独一无二 . 类似的化合物包括:
克罗普罗斯坦: 用于兽医学以达到类似目的。
比马前列素: 主要用于眼科以降低眼压。
特拉前列素: 另一种用于治疗青光眼的滴眼液
生物活性
Fluprostenol, a synthetic analog of prostaglandin F2α (PGF2α), is primarily recognized for its agonistic action on the prostaglandin F receptor (FP receptor). This compound has garnered attention for its diverse biological activities, particularly in the context of ocular health and reproductive biology. This article provides a comprehensive overview of the biological activity of fluprostenol, supported by relevant research findings, case studies, and data tables.
Fluprostenol functions as an FP receptor agonist, with a binding affinity (Ki) of approximately 49.9 nM and an effective concentration (EC50) of 2.4 nM in various cellular assays . The activation of FP receptors initiates a cascade of intracellular events, notably the mobilization of intracellular calcium ions, which is crucial for its physiological effects. In studies involving cloned human ocular FP receptors and rat A7r5 cells, fluprostenol demonstrated EC50 values ranging from 17.5 to 37.3 nM, indicating its potent activity in stimulating calcium mobilization .
Biological Effects
Fluprostenol has been extensively studied for its role in lowering intraocular pressure (IOP), making it a valuable agent in the treatment of glaucoma. Its mechanism involves enhancing uveoscleral outflow and inhibiting endothelin-1 (ET-1) induced contractility in the trabecular meshwork (TM) cells. A pivotal study highlighted that fluprostenol significantly inhibited ET-1 induced contractions in bovine TM, suggesting its potential to improve aqueous humor outflow .
Table 1: Summary of Biological Effects of Fluprostenol
Case Studies
Several case studies have demonstrated the efficacy of fluprostenol in clinical settings:
- Glaucoma Treatment : A clinical trial involving patients with open-angle glaucoma showed that topical administration of fluprostenol significantly reduced IOP compared to baseline measurements. The study reported an average reduction of 30% in IOP over a 24-hour period post-administration .
- Reproductive Applications : Research has indicated that fluprostenol can induce luteolysis, which is essential for regulating reproductive cycles in livestock. In cattle, administration led to a synchronized estrous cycle, enhancing reproductive performance .
Comparative Studies
Fluprostenol's effectiveness has been compared with other FP receptor agonists such as bimatoprost and travoprost. In vitro studies revealed that while all these compounds share similar mechanisms, fluprostenol exhibited a unique profile in terms of potency and side effects.
Table 2: Comparative Potency of FP Receptor Agonists
Compound | EC50 (nM) | Primary Use |
---|---|---|
Fluprostenol | 2.4 | Glaucoma treatment |
Bimatoprost | 0.3 | Glaucoma treatment |
Travoprost | 0.5 | Glaucoma treatment |
属性
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-21,27-29H,2,4,8-9,13-14H2,(H,30,31)/b3-1-,11-10+/t16-,18-,19-,20+,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSWYXNVCBLWNZ-QIZQQNKQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)C/C=C\CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29F3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
55028-71-2 (mono-hydrochloride salt) | |
Record name | Fluprostenol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040666168 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7046122 | |
Record name | (±)-Fluprostenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40666-16-8, 54276-17-4 | |
Record name | Fluprostenol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040666168 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluprostenol, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054276174 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluprostenol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11519 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (±)-Fluprostenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fluprostenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.010 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 9alpha,11alpha,15R-trihydroxy-16-(3-(trifluoromethyl)phenoxy)-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-oic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUPROSTENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/358S7VUE5N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | FLUPROSTENOL, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MEH3MCE8X1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。